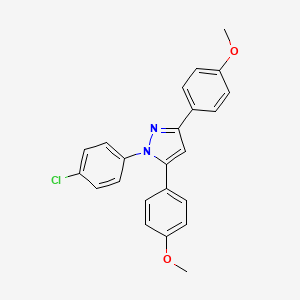![molecular formula C17H12ClF2N3O2 B10910632 N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910632.png)
N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Difluorophenoxy Methyl Group: This step involves the reaction of a difluorophenol derivative with a suitable methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the chlorophenyl group.
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the difluorophenoxy methyl group.
1-[(2,4-Difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Similar structure but lacks the chlorophenyl group.
Uniqueness
N~3~-(2-CHLOROPHENYL)-1-[(2,4-DIFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the chlorophenyl and difluorophenoxy methyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C17H12ClF2N3O2 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[(2,4-difluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-12-3-1-2-4-14(12)21-17(24)15-7-8-23(22-15)10-25-16-6-5-11(19)9-13(16)20/h1-9H,10H2,(H,21,24) |
InChI Key |
KJNGYEARTXRRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B10910554.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10910566.png)
![N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910570.png)
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
![2-(3-ethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10910592.png)
![N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine](/img/structure/B10910593.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910599.png)
![4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910607.png)

![2-[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10910621.png)


![N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B10910641.png)
